CEP-40125 - 1456608-94-8

CEP-40125

Catalog Number: EVT-263587
CAS Number: 1456608-94-8
Molecular Formula: C28H45Cl2N3O2
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bendamustine-containing Nanoparticle-based Formulation RXDX-107 is a nanoparticle-based formulation containing the alkyl ester of bendamustine, a bifunctional mechlorethamine derivative, encapsulated in human serum albumin (HSA), with potential alkylating and antineoplastic activities. Upon administration of the alkyl ester bendamustine-containing nanoparticle formulation RXDX-107, the nanoparticle formulation permits high concentrations of the alkyl ester of bendamustine be localized at the tumor site. The modified bendamustine alkylates and crosslinks macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and, subsequently, apoptosis.
Source and Classification

CEP-40125 was developed by researchers at the pharmaceutical company Cephalon, Inc., focusing on its role in modulating biological pathways that are implicated in cancer and other diseases. The compound belongs to the class of protein kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of CEP-40125 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through condensation reactions, followed by functional group modifications to enhance its biological activity.

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce various functional groups.
    • Coupling reactions, such as Suzuki or Stille coupling, which are essential for forming carbon-carbon bonds.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

These methods reflect common practices in synthetic organic chemistry, emphasizing efficiency and yield optimization.

Molecular Structure Analysis

Structure and Data

The molecular structure of CEP-40125 can be described by its chemical formula, which typically includes multiple rings and functional groups that contribute to its activity as a kinase inhibitor.

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.37 g/mol
  • Structural Features: The compound features a central aromatic system with nitrogen-containing heterocycles that are crucial for its interaction with target proteins.

The three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with target kinases.

Chemical Reactions Analysis

Reactions and Technical Details

CEP-40125 undergoes several chemical reactions that are critical for its function and stability:

  1. Hydrolysis: Under physiological conditions, the compound may hydrolyze, impacting its efficacy.
  2. Metabolism: In vivo studies indicate that CYP450 enzymes metabolize CEP-40125, leading to various metabolites that may retain or lose biological activity.
  3. Binding Interactions: The compound's primary mechanism involves reversible binding to ATP-binding sites on target kinases, inhibiting their activity.

Understanding these reactions is essential for optimizing the pharmacokinetic properties of CEP-40125.

Mechanism of Action

Process and Data

The mechanism of action for CEP-40125 primarily involves inhibition of specific protein kinases that play pivotal roles in cell signaling pathways associated with cancer cell proliferation and survival:

  1. Target Kinases: The compound selectively inhibits kinases such as epidermal growth factor receptor (EGFR) and other related kinases.
  2. Inhibition Process:
    • By binding to the ATP-binding site of these kinases, CEP-40125 prevents phosphorylation of downstream targets.
    • This inhibition disrupts signaling cascades that promote tumor growth and metastasis.

Data from preclinical studies indicate significant reductions in tumor growth in models treated with CEP-40125 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CEP-40125 exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or when exposed to light.
  • Melting Point: The melting point is typically around 150°C, indicating its thermal stability.

These properties are critical for formulating the compound into effective drug delivery systems.

Applications

Scientific Uses

CEP-40125 has potential applications in various scientific fields:

  1. Cancer Therapy: Due to its ability to inhibit key signaling pathways in cancer cells, CEP-40125 is being investigated as a therapeutic agent for multiple types of cancer.
  2. Research Tool: It serves as a valuable tool for researchers studying kinase signaling pathways and their roles in cell biology.
  3. Combination Therapies: There is ongoing research into using CEP-40125 in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms in cancer therapy.
Introduction to CEP-40125

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

CEP-40125 is systematically named as dodecyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. Its molecular formula is C28H45Cl2N3O2, with a molecular weight of 526.58 g/mol [2] [3] [4]. The compound features:

  • A benzimidazole core modified with bis(2-chloroethyl)amino groups enabling DNA alkylation
  • A dodecyl ester moiety enhancing lipophilicity for albumin binding
  • A four-carbon linker connecting the ester to the benzimidazole ring [3] [6]

The structural configuration facilitates encapsulation within human serum albumin (HSA), forming nanoparticles approximately 130 nm in diameter. This nanoformulation leverages albumin-mediated transport pathways to target tumors via the enhanced permeability and retention (EPR) effect and gp60 receptor-mediated transcytosis [1] [3].

Synonyms and Development Codes

Table 1: Nomenclature of CEP-40125

Identifier TypeDesignation
Primary CodeCEP-40125
Alternative CodeRXDX-107
Chemical DescriptionBendamustine dodecyl ester
CAS Registry Number1456608-94-8
Other DesignationsAlbumin-bound bendamustine

The compound underwent nomenclature transitions during development: Initially designated CEP-40125 by Teva Pharmaceuticals, it was later renamed RXDX-107 by Ignyta following asset acquisition. The term "albumin-bound bendamustine" accurately describes its formulation, distinguishing it from the parent compound bendamustine (HY-13567) [1] [5] [7].

Historical Development and Discovery

Origin in Oncology Drug Development Pipelines

CEP-40125 emerged from Teva Pharmaceutical Industries' oncology pipeline as part of strategic efforts to repurpose established chemotherapeutic agents through advanced formulation technologies. Its core design involves esterification of bendamustine – a bifunctional mechlorethamine derivative with known alkylating activity – to create a lipophilic prodrug suitable for nanoparticle encapsulation [3] [7].

Key development milestones:

  • Preclinical Development (Teva Era): Optimization of the albumin-bound formulation to enhance tumor localization of bendamustine's active metabolite while minimizing systemic exposure. Proof-of-concept studies demonstrated preferential accumulation in solid tumor xenografts versus normal tissues [3] [7].
  • Asset Transfer (March 2015): Ignyta acquired CEP-40125 alongside three other oncology assets (CEP-32496/RXDX-105, CEP-40783/RXDX-106, TEV-44229/RXDX-108) in exchange for 1.5 million Ignyta shares. Teva concurrently invested $15 million in Ignyta through a registered direct offering [5] [7].
  • Clinical Translation: Under Ignyta's stewardship, the compound advanced into Phase 1/1b clinical evaluation (NCT02548390) in September 2015. This multicenter trial assessed safety, maximum tolerated dose, and preliminary activity in adults with locally advanced or metastatic solid tumors [3] [7].

Table 2: Development Timeline of CEP-40125/RXDX-107

DateDevelopment MilestoneEntity Involved
Pre-2015Preclinical formulation optimizationTeva Pharmaceuticals
March 18, 2015Asset acquisition and rebranding to RXDX-107Ignyta, Inc.
September 2015Phase 1/1b trial initiation (NCT02548390)Ignyta, Inc.
Post-2015Clinical development terminated after Phase 1Hoffmann-La Roche
March 24, 2025Status update (discontinued)Industry sources

Despite promising preclinical data, clinical development was discontinued following Phase 1 evaluation, with trial status listed as terminated. The reasons for discontinuation remain undisclosed in public domains [3].

Role in Precision Medicine Initiatives

CEP-40125's development reflected emerging precision oncology principles through its biomarker-agnostic tumor targeting strategy. The nanoparticle design exploited universal pathophysiological features of solid tumors – specifically, leaky vasculature and impaired lymphatic drainage – rather than molecularly defined subsets. This positioned it as a potential broad-spectrum agent for locally advanced or metastatic solid malignancies [3] [5].

Ignyta incorporated CEP-40125 into their integrated therapeutic-diagnostic platform, envisioning:

  • Tumor Microenvironment Targeting: Leveraging albumin receptors (gp60, SPARC) overexpressed in tumor stroma to enhance drug accumulation
  • Combination Potential: Theoretical synergy with molecularly targeted therapies and immunotherapy, though unexplored clinically
  • Precision Delivery: Reducing systemic exposure of bendamustine while increasing intratumoral concentrations via EPR effect [5] [7]

The compound exemplified a transitional approach in precision medicine – marrying traditional cytotoxic mechanisms with contemporary delivery technologies to achieve tumor-selective effects without requiring companion diagnostics for patient stratification [3] [7].

Properties

CAS Number

1456608-94-8

Product Name

CEP-40125

IUPAC Name

dodecyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

Molecular Formula

C28H45Cl2N3O2

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3

InChI Key

RJNURICEBYUKHL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

Solubility

Soluble in DMSO

Synonyms

CEP-40125; CEP-40125; CEP-40125; RXDX-107; RXDX-107; RXDX-107

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.